molecular formula C16H20HgN2 B15397377 Bis[4-(dimethylamino)phenyl]mercury CAS No. 4219-76-5

Bis[4-(dimethylamino)phenyl]mercury

Cat. No.: B15397377
CAS No.: 4219-76-5
M. Wt: 440.93 g/mol
InChI Key: ZTTUPEMPZVXYKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-(dimethylamino)phenyl]mercury is an organomercury compound characterized by two 4-(dimethylamino)phenyl groups bonded to a central mercury atom. The dimethylamino (-N(CH₃)₂) substituent is a strong electron-donating group, which significantly influences the electronic and steric properties of the molecule. Such compounds are typically synthesized via transmetallation reactions, where aryl ligands are transferred to mercury from organometallic precursors.

The dimethylamino group enhances solubility in polar solvents due to its polarity and ability to participate in hydrogen bonding. This substituent also increases the stability of the mercury-carbon bond compared to less electron-rich aryl groups, as electron density donation to the mercury center mitigates electrophilic decomposition pathways .

Properties

CAS No.

4219-76-5

Molecular Formula

C16H20HgN2

Molecular Weight

440.93 g/mol

IUPAC Name

bis[4-(dimethylamino)phenyl]mercury

InChI

InChI=1S/2C8H10N.Hg/c2*1-9(2)8-6-4-3-5-7-8;/h2*4-7H,1-2H3;

InChI Key

ZTTUPEMPZVXYKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Hg]C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural analogs of Bis[4-(dimethylamino)phenyl]mercury and their substituent effects:

Compound Name (CAS Number) Substituent(s) Electronic Effect Key Properties
Bis(4-fluorophenyl)mercury (404-36-4) Fluorine (-F) Electron-withdrawing Reduced electron density at Hg; increased susceptibility to nucleophilic attack. Lower solubility in polar solvents compared to dimethylamino derivatives .
Bis(4-methoxyphenyl)mercury (2097-72-5) Methoxy (-OCH₃) Moderate electron-donating Enhanced stability over fluorine analogs but less polar than dimethylamino derivatives. Moderate solubility in alcohols .
Bis(4-methylphenyl)mercury (537-64-4) Methyl (-CH₃) Weak electron-donating Lower polarity and stability; higher volatility. Limited solubility in non-polar solvents .
[4-(Dimethylamino)phenyl]-(4-methoxyphenyl)mercury (62438-66-8) Mixed: -N(CH₃)₂ and -OCH₃ Dual electronic effects Intermediate polarity and reactivity. Combines moderate electron donation (methoxy) with strong donation (dimethylamino), enabling tunable coordination chemistry .
[4-[2-(2-Methoxyethoxy)ethylcarbamoyl]phenyl]mercury (71861-55-7) Carbamoyl and ether chains Polar functional groups High solubility in water and polar aprotic solvents. Functional groups enable applications in catalysis or biomedicine .

Stability and Reactivity

  • Electron-withdrawing substituents (e.g., -F in 404-36-4) reduce electron density at the mercury center, making the compound more reactive toward nucleophiles but less thermally stable .
  • Electron-donating substituents (e.g., -N(CH₃)₂ in the target compound) stabilize the Hg-C bond, reducing decomposition rates. The dimethylamino group also facilitates chelation in coordination chemistry, a property absent in simpler analogs like bis(4-methylphenyl)mercury .
  • Mixed-substituent compounds (e.g., 62438-66-8) exhibit hybrid reactivity. For example, the methoxy group may participate in hydrogen bonding, while the dimethylamino group enhances redox stability .

Research Findings and Trends

Recent studies highlight the following trends:

  • Electronic tuning: Substituting aryl groups with varying electron-donating/-withdrawing capabilities allows precise control over mercury-centered redox potentials, enabling applications in catalysis (e.g., 62438-66-8) .
  • Solubility engineering: Polar substituents like dimethylamino or carbamoyl groups (71861-55-7) improve compatibility with aqueous systems, critical for environmental or biological applications .
  • Stability challenges : Despite advancements, diarylmercury compounds remain sensitive to light and oxygen, necessitating stabilization via steric shielding or electron donation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.